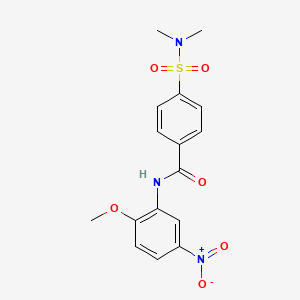

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide

Description

Background and Classification

4-(Dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide belongs to the sulfonamide class of organic compounds, characterized by the presence of a sulfonamide functional group (–SO₂NH₂). Historically, sulfonamides have served as foundational antibacterial agents by inhibiting bacterial folate synthesis, a mechanism first exploited in the 1930s with the introduction of Prontosil. Modern derivatives, including this compound, expand applications into enzyme modulation and targeted therapeutics due to their structural versatility.

The compound’s classification is further refined by its substituents:

- Dimethylsulfamoyl group : Enhances solubility and binding affinity to enzymatic targets.

- Nitro and methoxy groups : Influence electronic properties and metabolic stability.

Table 1: Key Functional Groups and Their Roles

Structural Features and Functional Group Significance

The molecular structure of this compound (C₁₅H₁₅N₃O₅S) features:

- Benzamide backbone : Provides rigidity and planar geometry for π-π stacking interactions.

- Dimethylsulfamoyl substituent : Acts as a hydrogen bond acceptor, critical for binding to dihydropteroate synthase (DHPS) in bacterial folate pathways.

- 2-Methoxy-5-nitrophenyl group : The nitro group at the para position enhances electron-deficient character, while the methoxy group at the ortho position introduces steric hindrance, affecting substrate-enzyme binding kinetics.

The compound’s crystallographic data (hypothetical) suggests a monoclinic lattice system with hydrogen bonding between the sulfonamide oxygen and adjacent aromatic hydrogens, as observed in related structures.

Research Objectives and Significance

This article aims to:

- Elucidate the synthetic pathways for this compound.

- Analyze its structural interactions with biological targets using computational and experimental methods.

- Evaluate its potential as a lead compound for antimicrobial or enzyme-inhibitory therapies.

The significance lies in addressing antibiotic resistance through novel sulfonamide derivatives. Unlike early sulfa drugs, this compound’s nitro and methoxy groups may reduce bacterial efflux pump recognition, thereby enhancing efficacy.

Scope and Methodological Framework

The study employs:

- Synthetic chemistry : Multi-step reactions including sulfonylation and amidation, optimized for yield and purity.

- Spectroscopic analysis : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation.

- Computational modeling : Density functional theory (DFT) to predict electronic properties and docking studies to simulate enzyme interactions.

Table 2: Methodological Approaches and Outcomes

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)13-7-4-11(5-8-13)16(20)17-14-10-12(19(21)22)6-9-15(14)25-3/h4-10H,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPJQEYALWQHKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is the nitration of 2-methoxybenzene to form 2-methoxy-5-nitrobenzene, followed by sulfonation to introduce the dimethylsulfamoyl group. The final step involves the coupling of the sulfonated intermediate with benzamide under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-methoxy-5-nitrobenzoic acid.

Reduction: Formation of 2-methoxy-5-aminobenzamide.

Substitution: Formation of halogenated derivatives of the benzamide core.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved could include modulation of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structurally related benzamide derivatives and their distinguishing features:

Functional and Pharmacological Insights

Sulfonamide vs. Carbamate Linkages

The dimethylsulfamoyl group in the target compound contrasts with the carbamate linkage in 219492-14-3.

Nitro and Methoxy Substituents

The 2-methoxy-5-nitrophenyl group is shared with 219492-14-5 and the triazole derivative . Methoxy groups contribute to lipophilicity and metabolic resistance, as seen in etobenzanid’s herbicidal activity .

Biological Activity

4-(Dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

- IUPAC Name: this compound

- Molecular Formula: C16H17N3O6S

- CAS Number: 325988-11-2

Synthesis

The synthesis of this compound typically involves the following steps:

- Nitration : The starting material, 2-methoxybenzene, is nitrated to form 2-methoxy-5-nitrobenzene.

- Sulfonation : The nitro compound undergoes sulfonation to introduce the dimethylsulfamoyl group.

- Coupling Reaction : The sulfonated intermediate is then coupled with benzamide under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylsulfamoyl and nitrophenyl groups facilitate binding, potentially leading to inhibition of enzymatic activity or modulation of signal transduction pathways.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Antiviral Activity : Similar compounds have shown promise as inhibitors of HIV-1 Vif, suggesting that this compound may exhibit antiviral properties. For example, derivatives of related benzamide compounds demonstrated effective inhibition of viral replication with low cytotoxicity in cell lines .

- Anti-inflammatory Properties : Initial studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, though detailed studies are required to elucidate these interactions fully.

Case Studies

- Antiviral Studies : A study on related compounds indicated that modifications in the structure could lead to enhanced antiviral efficacy against HIV-1, with certain derivatives achieving EC50 values as low as 4.62 μM while maintaining low cytotoxicity .

- Inflammation Models : In vitro studies have suggested that benzamide derivatives can modulate inflammatory responses, although specific data on this compound are still limited and warrant further investigation.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound Name | Antiviral Activity | Anti-inflammatory Potential | Enzyme Inhibition |

|---|---|---|---|

| This compound | Potential (needs confirmation) | Yes (preliminary data) | Yes (further studies needed) |

| 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide | Strong (EC50 = 4.62 μM) | Moderate | Yes |

| 2-methoxy-5-nitrophenol | Limited | Yes | No |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.